molecular formula C7H6ClN3O4 B15051354 Methyl 4-amino-6-chloro-5-nitronicotinate

Methyl 4-amino-6-chloro-5-nitronicotinate

Cat. No.: B15051354
M. Wt: 231.59 g/mol
InChI Key: ZNFJXIHKBWULDP-UHFFFAOYSA-N
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Description

Methyl 4-amino-6-chloro-5-nitronicotinate (CAS No. 690635-35-9) is a pyridine-based heterocyclic compound with the molecular formula C₈H₈ClN₃O₄ and a molecular weight of 245.62 g/mol . It is characterized by a methyl ester group at position 3, an amino group at position 4, a nitro group at position 5, and a chlorine substituent at position 6 (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and antimicrobial agents . It requires storage in a dark, inert atmosphere at -20°C to maintain stability .

Properties

Molecular Formula

C7H6ClN3O4

Molecular Weight

231.59 g/mol

IUPAC Name

methyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C7H6ClN3O4/c1-15-7(12)3-2-10-6(8)5(4(3)9)11(13)14/h2H,1H3,(H2,9,10)

InChI Key

ZNFJXIHKBWULDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C(=C1N)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-6-chloro-5-nitronicotinate can be synthesized through several routes. One common method involves the nitration of methyl 4-amino-6-chloronicotinate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position.

Another synthetic route involves the chlorination of methyl 4-amino-5-nitronicotinate. This reaction uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst to introduce the chlorine atom at the 6-position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These processes are carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-6-chloro-5-nitronicotinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Amines, thiols, alkoxides in the presence of a base or catalyst.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products

    Reduction: Methyl 4-amino-6-chloro-5-aminonicotinate.

    Substitution: Methyl 4-amino-6-substituted-5-nitronicotinate.

    Oxidation: Methyl 4-nitroso-6-chloro-5-nitronicotinate.

Scientific Research Applications

Methyl 4-amino-6-chloro-5-nitronicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-6-chloro-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and chlorine groups can also participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 4-amino-6-chloro-5-nitronicotinate and Analogues

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-NH₂, 5-NO₂, 6-Cl C₈H₈ClN₃O₄ 245.62 High polarity; pharmaceutical intermediate
Methyl 6-(methylamino)-5-nitronicotinate 6-NHCH₃, 5-NO₂ C₈H₉N₃O₄ 211.18 Reduced steric hindrance; enhanced solubility
Methyl 6-chloro-5-nitronicotinate 6-Cl, 5-NO₂ C₇H₅ClN₂O₄ 216.58 Lacks amino group; lower reactivity
Ethyl 4-amino-5-nitronicotinate 4-NH₂, 5-NO₂ (ethyl ester) C₈H₉N₃O₄ 211.18 Ethyl ester variant; similar bioactivity
Methyl 4-hydroxy-5-nitronicotinate 4-OH, 5-NO₂ C₇H₆N₂O₅ 198.13 Hydroxy group increases acidity

This compound

Synthesized via nucleophilic substitution of ethyl 4,6-dichloro-5-nitronicotinate with ammonia in dichloromethane/1,4-dioxane at 0–20°C for 24 hours . The methyl ester is subsequently formed via transesterification.

Analogues:

  • Methyl 6-(methylamino)-5-nitronicotinate: Prepared by substituting chlorine at position 6 with methylamine .
  • Ethyl 4-amino-6-chloro-5-nitronicotinate: Uses ethyl ester precursors and similar amination conditions .

The presence of the 4-amino group in this compound enhances its nucleophilicity compared to derivatives lacking this group (e.g., Methyl 6-chloro-5-nitronicotinate), making it more reactive in coupling reactions .

Physicochemical Properties

Table 2: Key Physicochemical Data

Compound Name Melting Point (°C) Solubility Stability
This compound Not reported Soluble in DMSO, DMF Sensitive to light and moisture
Methyl 6-chloro-5-nitronicotinate 145–147 Moderate in ethanol Stable at RT
Ethyl 4-amino-5-nitronicotinate Not reported High in polar solvents Degrades under acidic conditions

Biological Activity

Methyl 4-amino-6-chloro-5-nitronicotinate is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, protein interactions, and its implications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈ClN₃O₄
  • Molecular Weight : Approximately 245.62 g/mol
  • Structural Features : The compound includes an amino group, a chloro substituent, and a nitro group attached to a nicotinate ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions are believed to involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
  • Protein Interactions : It may modulate protein functions through binding interactions that affect cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anticancer Activity : Investigations into its anticancer properties show promise in inhibiting tumor growth through targeted mechanisms.
  • Enzyme Inhibition Studies : Detailed studies have shown that the compound inhibits certain enzymes critical for metabolic processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
Ethyl 4-amino-6-chloro-5-nitronicotinateC₈H₈ClN₃O₄245.62 g/molContains an ethyl ester group
Methyl 6-chloro-5-nitronicotinateC₇H₅ClN₂O₄216.58 g/molLacks amino group; used as an intermediate
Ethyl 4-amino-5-chloro-6-nitronicotinateC₈H₈N₃O₄245.62 g/molDifferent nitro group position

This table highlights the distinct features of this compound and its potential advantages in biological applications.

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound:

  • Enzyme Inhibition : A study demonstrated that the compound effectively inhibits enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.
  • Anticancer Research : In vitro studies indicated that the compound reduced cell viability in various cancer cell lines, showcasing its potential as an anticancer drug candidate.
  • Microbial Inhibition : Investigation into its antimicrobial properties revealed effectiveness against both Gram-positive and Gram-negative bacteria.

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